molecular formula C19H28N4O4 B4010715 N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(propan-2-yl)ethanediamide

N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(propan-2-yl)ethanediamide

Cat. No.: B4010715
M. Wt: 376.4 g/mol
InChI Key: PLNZMHQRJRCYMB-UHFFFAOYSA-N
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Description

N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(propan-2-yl)ethanediamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including potential neuroprotective effects .

Preparation Methods

The synthesis of N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(propan-2-yl)ethanediamide typically involves multiple steps, starting with the preparation of the piperazine ringThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining the quality of the final product.

Chemical Reactions Analysis

N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways involved in oxidative stress and neuroprotection.

Comparison with Similar Compounds

N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(propan-2-yl)ethanediamide can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-14(2)21-18(25)17(24)20-8-9-22-10-12-23(13-11-22)19(26)15-4-6-16(27-3)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNZMHQRJRCYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(propan-2-yl)ethanediamide
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N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(propan-2-yl)ethanediamide
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N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(propan-2-yl)ethanediamide
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N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(propan-2-yl)ethanediamide
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N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(propan-2-yl)ethanediamide
Reactant of Route 6
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N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(propan-2-yl)ethanediamide

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